Cyclohexanecarbaldehyde oxime
CAS No.:
Cat. No.: VC13966642
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO |
---|---|
Molecular Weight | 127.18 g/mol |
IUPAC Name | N-(cyclohexylmethylidene)hydroxylamine |
Standard InChI | InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2 |
Standard InChI Key | NOVKEGXMRQTKSK-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C=NO |
Introduction
Chemical Characterization and Structural Properties
Cyclohexanecarbaldehyde oxime, systematically named N-(cyclohexylmethylidene)hydroxylamine, has a molecular weight of 127.18 g/mol and exists as either a colorless liquid or solid depending on purity . Its IUPAC nomenclature and structural features are confirmed by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound’s InChIKey (NOVKEGXMRQTKSK-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)C=NO) provide unambiguous identifiers for its cyclohexane ring and oxime moiety .
Stereoisomerism and Spectral Data
The compound exhibits Z- and E-isomerism due to the configuration of the oxime group. The Z-isomer (CAS 30950-34-6) and E-isomer (CAS 30950-35-7) are distinguished by their NMR spectra. For instance, the Z-isomer in CDCl₃ shows distinct NMR signals at δ 38.6 (cyclohexane C1) and δ 162.6 (C=N), while the E-isomer displays slight shifts due to steric effects .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₃NO | |
Molecular Weight | 127.18 g/mol | |
Boiling Point | Not reported | |
Density | 1.02 g/cm³ (estimated) | |
Solubility | Soluble in toluene, chloroform |
Synthesis Methodologies
Laboratory-Scale Synthesis
Cyclohexanecarbaldehyde oxime is synthesized via oximation of cyclohexanecarbaldehyde with hydroxylamine hydrochloride under acidic conditions . Typical protocols involve refluxing equimolar amounts of aldehyde and hydroxylamine in ethanol, yielding the oxime in >85% purity.
Industrial Production
Patented methods emphasize catalytic efficiency and waste reduction. For example, hydrotalcite-based catalysts (e.g., Kyoward 500SH) enable dehydration of the oxime to cyclohexanecarbonitrile at 140–165°C with >95% yield . A representative procedure involves heating cyclohexanecarbaldehyde oxime (0.130 mol) with hydrotalcite (5.6 wt%) in toluene, achieving 80.8% selectivity .
Table 2: Catalytic Dehydration to Nitriles
Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|
Hydrotalcite A | 165 | 80.2 | 80.8 |
Hydrotalcite B | 140 | 95.2 | 95.6 |
NaVO₃ + Hydrotalcite | 140 | 97.2 | 97.2 |
Reactivity and Functional Transformations
Nucleophilic Additions
The oxime’s nitrogen atom acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides. For instance, visible-light-mediated reactions with N-hydroxyphthalimide esters yield oxime esters (e.g., O-butyryl oxime) in >90% yield .
Dehydration to Nitriles
Aldoxime dehydratases (Oxds) offer biocatalytic routes to nitriles without cyanide byproducts. Enzymes like OxdRE convert cyclohexanecarbaldehyde oxime to cyclohexanecarbonitrile under mild conditions, achieving near-quantitative yields .
Stereochemical Transformations
The Z-isomer readily isomerizes to the E-form under basic conditions, a process monitored via NMR . This property is critical in designing stereoselective syntheses of pharmaceuticals.
Industrial and Pharmaceutical Applications
Nitrile Production
Cyclohexanecarbonitrile, a precursor to agrochemicals and fragrances, is industrially synthesized from cyclohexanecarbaldehyde oxime. Patent WO2012053372A1 highlights hydrotalcite-catalyzed methods scalable to multi-ton production .
Pharmaceutical Intermediates
The oxime serves as a key intermediate in anticholinergic drugs. For example, its dehydration product is used in synthesizing muscle relaxants and anticonvulsants .
Structural Analogs and Comparative Reactivity
Cyclohexanecarbaldehyde oxime’s reactivity is contextualized against analogs:
Table 3: Comparison with Related Oximes
Compound | Molecular Formula | Key Distinction |
---|---|---|
Cyclohexanone oxime | C₆H₁₁NO | Ketone-derived; lower electrophilicity |
Benzaldehyde oxime | C₇H₇NO | Aromatic ring enhances stability |
Acetophenone oxime | C₉H₉NO | Steric hindrance reduces reactivity |
Future Directions
Research priorities include:
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